molecular formula C11H6F16O3 B12087924 1H,1H,9H-Perfluorononyl methyl carbonate

1H,1H,9H-Perfluorononyl methyl carbonate

Cat. No.: B12087924
M. Wt: 490.14 g/mol
InChI Key: DWUQMAIUHRSFLJ-UHFFFAOYSA-N
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Description

1H,1H,9H-Perfluorononyl methyl carbonate is a fluorinated organic compound with the molecular formula C10H6F16O3. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,9H-Perfluorononyl methyl carbonate typically involves the reaction of perfluorononyl alcohol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1H,1H,9H-Perfluorononyl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorononyl carboxylic acid.

    Reduction: Reduction reactions can convert it into perfluorononyl alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Perfluorononyl carboxylic acid.

    Reduction: Perfluorononyl alcohol.

    Substitution: Various substituted perfluorononyl derivatives.

Scientific Research Applications

1H,1H,9H-Perfluorononyl methyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.

    Biology: Employed in the development of fluorinated biomolecules and as a probe in biological studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants due to its chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 1H,1H,9H-Perfluorononyl methyl carbonate involves its interaction with molecular targets through its fluorinated carbon chain. The compound’s unique properties, such as hydrophobicity and chemical inertness, allow it to interact with various biological and chemical systems, influencing their behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 1H,1H,9H-Perfluorononyl methyl ether
  • 1H,1H,9H-Perfluorononyl acetate
  • 1H,1H,9H-Perfluorononyl chloride

Uniqueness

1H,1H,9H-Perfluorononyl methyl carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability compared to other similar compounds. Its high thermal stability and chemical resistance make it particularly valuable in applications requiring robust performance under extreme conditions.

Properties

Molecular Formula

C11H6F16O3

Molecular Weight

490.14 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methyl carbonate

InChI

InChI=1S/C11H6F16O3/c1-29-4(28)30-2-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)3(12)13/h3H,2H2,1H3

InChI Key

DWUQMAIUHRSFLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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